5-(Methylthio)pentanal
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Overview
Description
5-(Methylthio)pentanal is an organic compound with the molecular formula C6H12OS. It is an aldehyde with a methylthio group attached to the fifth carbon of the pentanal chain. This compound is known for its distinctive odor and is used in various chemical and industrial applications.
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols: One common method to synthesize aldehydes, including this compound, is by oxidizing primary alcohols.
Ozonolysis of Alkenes: Another method involves the ozonolysis of alkenes.
Reduction of Esters: Esters like methyl 5-(Methylthio)pentanoate can be reduced using diisobutylaluminum hydride (DIBAH) followed by acidic workup to produce this compound.
Industrial Production Methods:
- Industrially, aldehydes like this compound can be produced through hydroformylation of alkenes in the presence of a rhodium-bisphosphite complex and a sterically hindered secondary amine .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 5-(Methylthio)pentanoic acid.
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Condensation: Base catalysts like sodium hydroxide are often used in aldol condensation reactions.
Major Products:
Oxidation: 5-(Methylthio)pentanoic acid.
Reduction: 5-(Methylthio)pentanol.
Condensation: 2-octanone and other larger molecules.
Mechanism of Action
Target of Action
Similar compounds, such as pentanal, have been found to target proteins like the camp-dependent protein kinase catalytic subunit alpha . This protein plays a crucial role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Mode of Action
They can undergo a variety of chemical reactions, including nucleophilic addition and oxidation .
Biochemical Pathways
Branched aldehydes like 5-(methylthio)pentanal are known to be involved in flavor formation in various food products, indicating their role in certain biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other reactive substances can affect the reactivity and stability of this compound .
Scientific Research Applications
5-(Methylthio)pentanal has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry and as a precursor for the synthesis of other chemicals.
Comparison with Similar Compounds
Pentanal: Similar in structure but lacks the methylthio group.
5-Methylthiopentanaldoxime: Contains an oxime group instead of an aldehyde group.
5-Methylthiopentanonitrile: Contains a nitrile group instead of an aldehyde group.
Uniqueness:
- The presence of the methylthio group in 5-(Methylthio)pentanal imparts unique chemical properties, such as increased reactivity in certain types of reactions and a distinctive odor, making it valuable in specific industrial and research applications.
Properties
IUPAC Name |
5-methylsulfanylpentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-8-6-4-2-3-5-7/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRWYFWAKRAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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